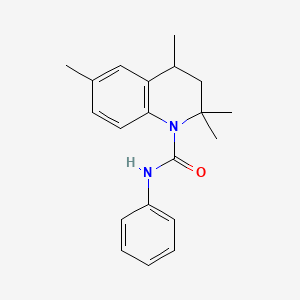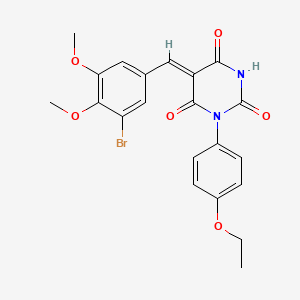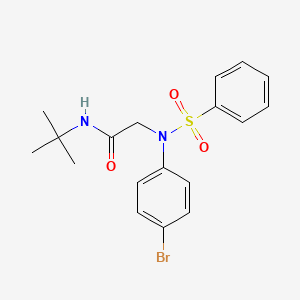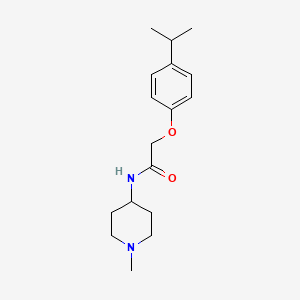
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as TMQ or Antioxidant TMQ, is a synthetic antioxidant that is widely used in various industrial applications. TMQ is a member of the quinoline family and has a unique structure that makes it an effective antioxidant.
作用機序
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide acts as an antioxidant by scavenging free radicals and preventing the formation of reactive oxygen species (ROS). It also inhibits lipid peroxidation, which is a major cause of cellular damage. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in diabetic rats. This compound has also been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease.
実験室実験の利点と制限
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized. Additionally, this compound is relatively inexpensive compared to other antioxidants. However, this compound has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can interfere with some assays, which can affect the accuracy of the results.
将来の方向性
There are several future directions for 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide research. One direction is to investigate the potential use of this compound in the treatment of cancer. This compound has been shown to have anticancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate the use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, future studies could investigate the use of this compound in combination with other antioxidants to enhance its efficacy.
合成法
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide is synthesized by reacting 2,4,6-trimethylphenol with aniline in the presence of a catalyst, followed by the addition of maleic anhydride. The resulting product is then reduced to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
科学的研究の応用
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress and prevent DNA damage in various cell types. This compound has also been investigated for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, this compound has been used as a stabilizer in rubber and polymer industries.
特性
IUPAC Name |
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXZKMXGCTYQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)

![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)


![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)

![3,4-dimethyl-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4898299.png)
